

An In-Depth Technical Guide to the Chemical Structure of Lamotrigine Impurity D

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	3,5-Didesamino-3,5-dioxo Lamotrigine
CAS No.:	661463-79-2
Cat. No.:	B600869

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Lamotrigine Impurity D, a critical process-related impurity and potential degradant of the widely used anti-epileptic and mood-stabilizing drug, lamotrigine. Understanding the chemical structure, formation, and characterization of this impurity is paramount for ensuring the quality, safety, and efficacy of lamotrigine drug products.

Introduction: The Significance of Impurity Profiling in Lamotrigine

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a cornerstone in the management of epilepsy and bipolar disorder.[1] The stringent regulatory landscape for pharmaceuticals necessitates a thorough understanding and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Impurities, even at

trace levels, can potentially impact the safety and efficacy of a drug. Therefore, the identification, characterization, and control of impurities like Lamotrigine Impurity D are critical aspects of drug development and manufacturing.

Lamotrigine Impurity D is recognized by major pharmacopoeias, including the European Pharmacopoeia (EP), highlighting its regulatory importance.^{[2][3]} Its presence in lamotrigine batches needs to be monitored and controlled within specified limits. This guide will delve into the chemical identity, synthesis, and analytical characterization of this impurity, providing valuable insights for researchers and quality control professionals.

Chemical Identity and Physicochemical Properties of Lamotrigine Impurity D

Lamotrigine Impurity D is a derivative of lamotrigine where the two amino groups at the 3 and 5 positions of the 1,2,4-triazine ring are replaced by carbonyl groups.^{[4][5]}

Table 1: Chemical and Physical Properties of Lamotrigine Impurity D

Property	Value	Source(s)
IUPAC Name	6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione	[2][3][6]
Synonyms	3,5-Didesamino-3,5-dioxo Lamotrigine	[4][5]
CAS Number	661463-79-2	[2][3][6]
Molecular Formula	C ₉ H ₅ Cl ₂ N ₃ O ₂	[2][4][7]
Molecular Weight	258.06 g/mol	[2][4][7]
Appearance	Pale Yellow Solid	[5]
SMILES	<chem>C1=CC(=C(C(=C1)Cl)Cl)C2=N NC(=O)NC2=O</chem>	[3]
InChI	InChI=1S/C9H5Cl2N3O2/c10- 5-3-1-2-4(6(5)11)7-8(15)12- 9(16)14-13-7/h1-3H, (H2,12,14,15,16)	[3]

Synthesis and Formation of Lamotrigine Impurity D

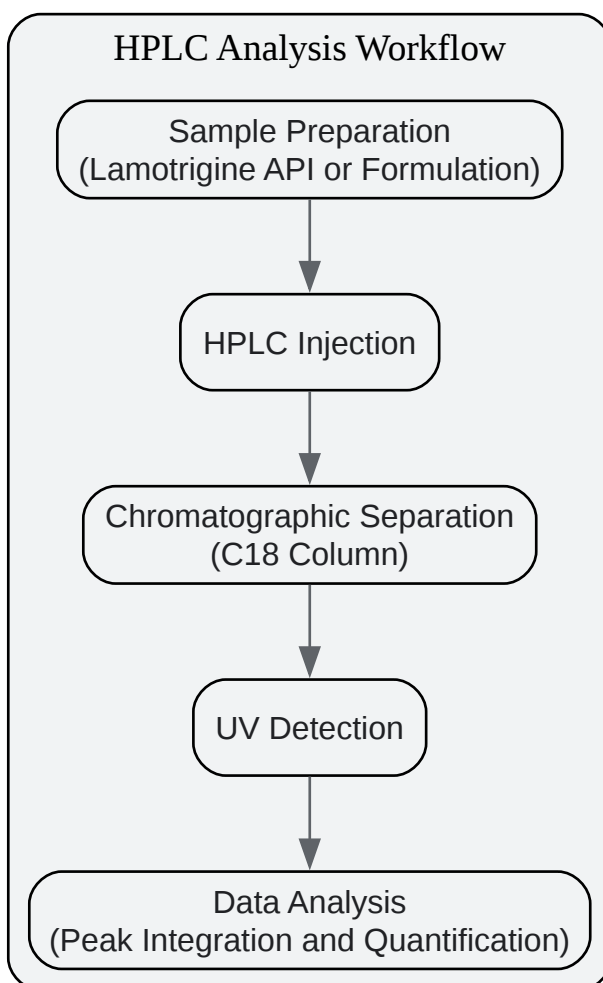
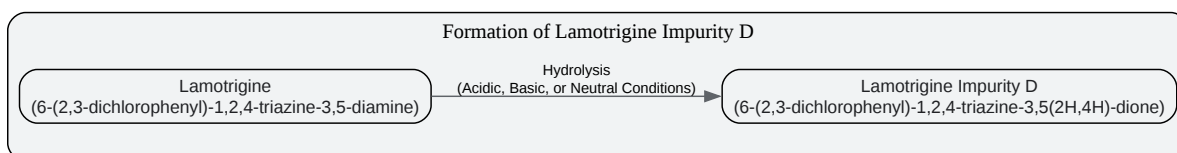
Lamotrigine Impurity D is primarily formed as a result of the hydrolysis of the parent drug, lamotrigine.[8] Forced degradation studies have shown that lamotrigine is susceptible to degradation under acidic, basic, and neutral hydrolytic conditions, with alkaline-induced hydrolysis demonstrating the highest potential for generating this impurity.[2][3]

The formation of Lamotrigine Impurity D from lamotrigine involves the nucleophilic attack of water or hydroxide ions on the carbon atoms of the amino-substituted triazine ring, leading to the replacement of the amino groups with hydroxyl groups, which then tautomerize to the more stable keto form.

While a specific, detailed, step-by-step protocol for the laboratory synthesis of Lamotrigine Impurity D is not readily available in peer-reviewed literature, its synthesis can be approached through the general principles of 1,2,4-triazine chemistry. A plausible synthetic route could

involve the condensation of a 2,3-dichlorophenyl-substituted α -keto acid or its derivative with a suitable semicarbazide or related reagent, followed by cyclization to form the triazinedione ring.

For researchers requiring this impurity as a reference standard, it is commercially available from various specialized chemical suppliers who provide a certificate of analysis with comprehensive characterization data.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)



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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure of Lamotrigine Impurity D]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600869/docs#an-in-depth-technical-guide-to-the-chemical-structure-of-lamotrigine-impurity-d>]

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